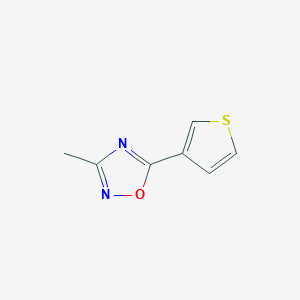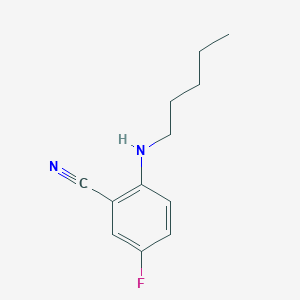
5-Fluoro-2-(pentylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(pentylamino)benzonitrile is a fluorinated benzonitrile derivative with the molecular formula C12H15FN2 and a molecular weight of 206.26 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pentylamino)benzonitrile typically involves the nucleophilic aromatic substitution of a fluorinated benzonitrile precursor. One common method starts with 2-bromo-5-fluorobenzonitrile, which undergoes nucleophilic aromatic substitution with pentylamine under controlled conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pentylamino)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alkoxides, with solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted benzonitrile derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
5-Fluoro-2-(pentylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(pentylamino)benzonitrile: Similar in structure but with different substitution patterns.
2-Bromo-5-fluorobenzonitrile: A precursor used in the synthesis of 5-Fluoro-2-(pentylamino)benzonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring selective reactivity and stability.
Properties
Molecular Formula |
C12H15FN2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
5-fluoro-2-(pentylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8,15H,2-4,7H2,1H3 |
InChI Key |
KXGMLOGDVNURCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251356.png)



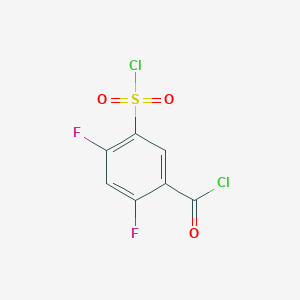
![3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13251391.png)
![[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13251396.png)
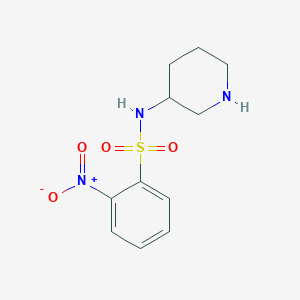
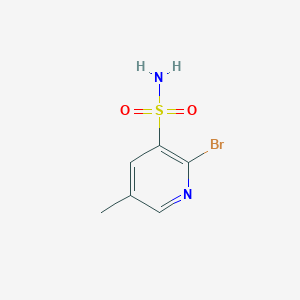

![3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13251428.png)
